REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[N:10]([CH:13]([CH3:15])[CH3:14])[C:8](=[O:9])[C:7]2=[CH:16][CH:17]=1)([O-])=O.[H][H]>N.O[V](=O)=O.[O-2].[O-2].[Ti+4].[Pd].O>[NH2:1][C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[N:10]([CH:13]([CH3:15])[CH3:14])[C:8](=[O:9])[C:7]2=[CH:16][CH:17]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(C(=O)N(C2=O)C(C)C)=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(C(=O)N(C2=O)C(C)C)=CC1
|
Name
|
|
Quantity
|
0.001 g
|
Type
|
catalyst
|
Smiles
|
N.O[V](=O)=O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Ti+4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the suspension is stirred at 65° C. for 71 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added to a suspension
|
Type
|
CUSTOM
|
Details
|
is absorbed
|
Type
|
FILTRATION
|
Details
|
The resulting suspension is then sieved through a sieve
|
Type
|
WASH
|
Details
|
is washed with 50 ml of water
|
Type
|
FILTRATION
|
Details
|
the combined aqueous phases are then filtered through a paper
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washed with 1000 ml of water
|
Type
|
CUSTOM
|
Details
|
Drying at 80° C. under reduced pressure (125 mbar)
|
Reaction Time |
71 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C(C(=O)N(C2=O)C(C)C)=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 59.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |